3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
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Overview
Description
Compounds with structures similar to the one you provided, such as quinazolinone and quinazoline derivatives, are important in medicinal chemistry. They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of a compound greatly influences its properties and reactivity. For instance, quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of properties .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For instance, quinazolinone derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Scientific Research Applications
Antitumor and Anticancer Activity
Imidazole derivatives have garnered attention for their potential as antitumor agents. Research suggests that this compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy. Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .
Kinase Inhibition
The compound BLU-667, which contains an imidazole moiety, selectively inhibits the RET kinase. RET is implicated in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. BLU-667 has shown promise in preclinical studies, particularly against RET mutations and fusion-driven tumors .
Anti-HIV Activity
While not directly related to the mentioned compound, imidazole derivatives have been investigated for their potential as anti-HIV agents. These compounds may interfere with viral replication or entry, offering a novel approach to combatting HIV .
Antibacterial Properties
Imidazole derivatives have demonstrated antibacterial activity against various pathogens. Although specific studies on the mentioned compound are scarce, its structural similarity to other imidazole-based antibacterials warrants further exploration .
Anti-Inflammatory Effects
Imidazole-containing compounds have been studied for their anti-inflammatory properties. While the exact impact of the mentioned compound remains to be elucidated, its structure suggests potential in modulating inflammatory pathways .
Antiviral Potential
Given the broad spectrum of imidazole derivatives, it’s plausible that this compound may exhibit antiviral effects. Investigations into its activity against specific viruses could provide valuable insights .
Mechanism of Action
The mechanism of action of a compound depends on its structure and the target it interacts with. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-10(2)14(9-20-17-6-7-18-20)19-15(21)12-5-4-11(3)13(16)8-12/h4-8,10,14H,9H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJIHZOSQQOSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CN2N=CC=N2)C(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide |
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